1-Chloro-3-(2-chloroethoxy)propan-2-ol
Overview
Description
1-Chloro-3-(2-chloroethoxy)propan-2-ol is an organic compound with the molecular formula C5H10Cl2O2. It is a chlorinated alcohol and ether, characterized by the presence of both chloro and ethoxy groups attached to a propane backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloroethoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-propanol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-chloroethoxy)propan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-dihydroxypropane or 1-chloro-3-(2-hydroxyethoxy)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2-chloroethoxy)propanal or 1-chloro-3-(2-chloroethoxy)propanoic acid.
Reduction: Formation of 1-chloro-3-(2-chloroethoxy)propane or 1-chloro-3-(2-chloroethoxy)propan-1-ol.
Scientific Research Applications
1-Chloro-3-(2-chloroethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-chloroethoxy)propan-2-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of new bonds and the release of chloride ions. The alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(2-ethoxyethoxy)propan-2-ol: Similar structure but with an ethoxy group instead of a chloroethoxy group.
1-Chloro-3-(2-methoxyethoxy)propan-2-ol: Contains a methoxy group instead of a chloroethoxy group.
1-Chloro-3-(2-chloroethoxy)propane: Lacks the hydroxyl group present in 1-Chloro-3-(2-chloroethoxy)propan-2-ol.
Uniqueness
This compound is unique due to the presence of both chloro and ethoxy groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-chloro-3-(2-chloroethoxy)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-2-9-4-5(8)3-7/h5,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWQIMWZBPIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399124 | |
Record name | 1-chloro-3-(2-chloroethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27905-76-6 | |
Record name | 1-chloro-3-(2-chloroethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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